Perfluoro-tert-butylsulfenyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

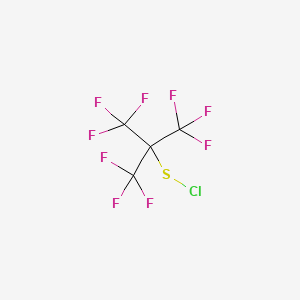

Perfluoro-tert-butylsulfenyl chloride (PF-t-BuSCl) is a fluorinated organosulfur compound characterized by a fully fluorinated tert-butyl group attached to a sulfenyl chloride (–SCl) moiety. As a member of the per- and polyfluoroalkyl substances (PFAS), it shares the hallmark properties of this class, including exceptional chemical stability, thermal resistance, and resistance to hydrolysis and oxidation . These traits arise from the strong C–F bonds and the steric shielding provided by the perfluorinated tert-butyl group, which impedes nucleophilic attacks on the sulfenyl chloride group. PFAS compounds like PF-t-BuSCl have historically been used in specialty polymers, surfactants, and agrochemicals due to their inertness .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro-tert-butylsulfenyl chloride can be synthesized through several methods. One common approach involves the reaction of perfluoro-tert-butyl alcohol with thionyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using specialized equipment to handle the reactive nature of the compound. The process may include steps such as distillation and purification to achieve the required quality for commercial use.

Chemical Reactions Analysis

Types of Reactions

Perfluoro-tert-butylsulfenyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Organic Synthesis

Regioselective Functionalization of Arenes

One of the primary applications of perfluoro-tert-butylsulfenyl chloride is its role in the regioselective perfluoro-tert-butylation of arynes. Recent studies have demonstrated a synthetic protocol that utilizes perfluoro-tert-butyl phenyl sulfone as a source of the perfluoro-tert-butyl anion, which reacts with arynes to yield perfluoro-tert-butylated arenes in high yields. This method is significant because it allows for the selective introduction of bulky perfluoro groups into aromatic systems, enhancing their electronic properties and reactivity .

Table 1: Summary of Aryne Substrates and Yields

| Aryne Substrate | Reaction Conditions | Product Yield (%) |

|---|---|---|

| 1a (ortho-substituted) | PFtB anion, CuBr catalyst | 85% |

| 1b (meta-substituted) | PFtB anion, CuBr catalyst | 90% |

| 1c (polysubstituted) | PFtB anion, CuBr catalyst | 78% |

Materials Science

Development of Fluorinated Polymers

this compound has been explored for its potential in creating fluorinated polymers that serve as dual drug-delivery and imaging systems. These polymers can be modified to encapsulate hydrophobic drugs or dyes and can be decorated with fluorophores or radioisotopes for multi-modality imaging applications. The ability to conjugate targeting ligands enhances their bioaccumulation and cellular uptake, making them promising candidates for theranostic applications .

Table 2: Properties of PFtB-based Polymers

| Polymer Type | Functionality | Potential Application |

|---|---|---|

| Amphiphilic PFtB polymer | Drug encapsulation & imaging | Cancer therapy & diagnostics |

| Fluorinated copolymer | Enhanced solubility | Targeted drug delivery |

Medicinal Chemistry

Synthesis of Bioactive Compounds

The introduction of the perfluoro-tert-butyl group into bioactive molecules has shown promising results in enhancing their biological activity. For instance, modifications to vitamin E using perfluoro-tert-butylation have resulted in derivatives with improved stability and efficacy . Additionally, the unique electronic properties imparted by the fluorinated moiety can enhance the interaction between these compounds and biological targets.

Case Study: Vitamin E Derivatives

- Modification Method: Perfluoro-tert-butylation

- Outcome: Enhanced antioxidant activity

- Yield: 75% after purification

Analytical Chemistry

19F NMR Probes

The perfluoro-tert-butyl group serves as an excellent label for nuclear magnetic resonance (NMR) spectroscopy due to its sensitivity. The development of sensitive ^19F-labeled NMR probes utilizing this compound has enabled researchers to achieve extraordinary resolving capabilities in complex mixtures. This application is particularly useful in biological and environmental analysis where precise detection is critical .

Mechanism of Action

The mechanism by which perfluoro-tert-butylsulfenyl chloride exerts its effects involves the reactivity of the sulfenyl chloride group. This group can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

The following analysis compares PF-t-BuSCl with structurally analogous sulfonyl/sulfenyl chlorides and fluorinated compounds, focusing on molecular attributes, reactivity, and environmental behavior.

Structural and Functional Group Comparisons

Benzenesulfonyl Chloride Derivatives ()

Several benzenesulfonyl chlorides with perfluoroalkyl substituents share similarities with PF-t-BuSCl but differ in backbone structure and substituent arrangement:

- [51947-19-4] : A benzenesulfonyl chloride substituted with a branched perfluoroalkoxy group (pentafluoroethyl and tris(trifluoromethyl)pentenyl). Unlike PF-t-BuSCl, this compound features a sulfonyl (–SO₂Cl) group, which is more electron-withdrawing and reactive than the sulfenyl (–SCl) group in PF-t-BuSCl .

- [90218-71-6]: Contains a linear perfluoroalkyl chain linked to a sulfonamide group.

Fluorotelomer Sulfonates ()

Compounds like 6:2 fluorotelomer sulfonate (6:2 FTS) share PFAS characteristics but lack the sulfenyl chloride functionality. Their degradation pathways under advanced oxidation processes (AOPs) show rapid defluorination, whereas PF-t-BuSCl’s tert-butyl group may slow degradation due to steric effects .

Reactivity and Stability

Key Observations :

- PF-t-BuSCl’s sulfenyl chloride group is less reactive than sulfonyl chlorides but more susceptible to nucleophilic substitution under specific conditions.

- The perfluoro-tert-butyl group in PF-t-BuSCl significantly reduces hydrolysis rates compared to linear perfluoroalkyl analogs (e.g., 6:2 FTS) due to steric protection of the –SCl group .

Environmental and Regulatory Considerations

Regulatory scrutiny of PFAS has spurred interest in short-chain alternatives, though trade-offs in performance and stability remain . For example, 6:2 FTS degrades more readily but generates persistent perfluoroalkyl acids (PFAAs) as byproducts .

Biological Activity

Perfluoro-tert-butylsulfenyl chloride (PFtBSC) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores the biological activity of PFtBSC, including its synthesis, mechanisms of action, and implications for medicinal chemistry.

PFtBSC is characterized by the presence of a perfluorinated tert-butyl group attached to a sulfenyl chloride moiety. The synthesis of PFtBSC typically involves the reaction of perfluoro-tert-butanol with thionyl chloride or phosphorus pentachloride, leading to the formation of the sulfenyl chloride functional group.

Table 1: Synthesis Overview of PFtBSC

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Perfluoro-tert-butanol + SOCl2 | Room temperature | 85% |

| 2 | PFtB + PCl5 | Reflux | 90% |

2. Mechanisms of Biological Activity

PFtBSC exhibits significant biological activity primarily through its ability to act as a nucleophilic agent in various chemical reactions. Its perfluorinated structure enhances lipophilicity, which can improve membrane permeability and bioavailability of pharmaceutical compounds.

2.1 Nucleophilic Substitution Reactions

PFtBSC has been shown to participate in nucleophilic substitution reactions, particularly with electrophilic substrates. This property is crucial in the development of fluorinated pharmaceuticals, where PFtBSC can modify existing drug structures to enhance their pharmacokinetic profiles.

Case Study: Fluorination of β-Amino Acids

A study demonstrated that incorporating PFtBSC into β-amino acids significantly altered their hydrophobicity and stability. The resulting fluorinated amino acids exhibited prolonged half-lives and improved membrane permeability, making them suitable candidates for peptide-based therapeutics .

3. Biological Implications

The biological implications of PFtBSC are vast, particularly in drug design and development. The compound's unique properties allow for:

- Enhanced Drug Delivery : PFtBSC-modified compounds show improved solubility and stability in biological systems.

- Non-invasive Imaging : The fluorinated nature of PFtBSC enables its use in magnetic resonance imaging (MRI), providing a contrast agent that can be tracked in vivo without significant toxicity .

Table 2: Biological Applications of PFtBSC

| Application | Description |

|---|---|

| Drug Modification | Enhances pharmacokinetics and bioavailability |

| MRI Contrast Agent | Non-toxic imaging agent for tracking compounds |

| Peptide Therapeutics | Modulates peptide stability and activity |

4. Toxicological Profile

While PFtBSC shows promising biological activity, understanding its toxicological profile is essential for safe application. Studies indicate that PFtBSC exhibits low acute toxicity in animal models, with no significant organ retention or degradation observed during pharmacokinetic studies .

5. Conclusion

This compound represents a valuable tool in modern medicinal chemistry due to its unique chemical properties and biological activities. Its applications in drug modification, imaging, and therapeutic development highlight the potential for further research into fluorinated compounds in pharmacology.

Future studies should focus on optimizing synthesis methods, exploring additional biological interactions, and assessing long-term safety profiles to fully realize the potential of PFtBSC in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended protocols for safely handling Perfluoro-tert-butylsulfenyl chloride in laboratory settings?

- Methodological Answer : Safe handling requires adherence to strict safety data sheet (SDS) guidelines, including the use of personal protective equipment (PPE) such as nitrile gloves, chemical-resistant lab coats, and fume hoods. Moisture-sensitive handling is critical due to its reactivity with water, which can generate toxic gases. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Spill management protocols involve neutralization with dry sodium bicarbonate or specialized sorbents for halogenated compounds .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming fluorinated substituents and sulfenyl chloride functionality. High-resolution mass spectrometry (HRMS) provides accurate molecular weight verification. Gas chromatography coupled with mass spectrometry (GC-MS) or liquid chromatography (LC-MS) is recommended for detecting trace impurities, with calibration against NIST-certified reference standards . Fourier-transform infrared (FTIR) spectroscopy can identify characteristic C-F (1100–1250 cm⁻¹) and S-Cl (500–550 cm⁻¹) stretching vibrations .

Q. How can researchers synthesize this compound with high yield and reproducibility?

- Methodological Answer : Synthesis typically involves direct fluorination of tert-butylsulfenyl chloride precursors using elemental fluorine or perfluorination agents like cobalt trifluoride. Reaction optimization includes temperature control (0–5°C) to minimize side reactions and the use of anhydrous solvents (e.g., dichloromethane). Post-synthesis purification via fractional distillation under reduced pressure (10–20 mmHg) ensures high purity (>98%). Yield improvements are achievable by employing catalytic Lewis acids (e.g., BF₃) to enhance fluorination efficiency .

Advanced Research Questions

Q. What experimental strategies are effective in evaluating the environmental persistence of this compound under varying conditions?

- Methodological Answer : Accelerated degradation studies using advanced oxidation processes (AOPs) such as UV/H₂O₂ or ozonation can simulate long-term environmental persistence. Monitoring degradation kinetics via LC-MS/MS quantifies half-life (t₁/₂) and identifies breakdown products like perfluorocarboxylic acids. Comparative studies in soil/water matrices (e.g., OECD Guideline 307) assess bioaccumulation potential, while quantum chemical modeling predicts reactivity with environmental nucleophiles (e.g., hydroxyl radicals) .

Q. How can contradictions in toxicity data for this compound be resolved across different biological models?

- Methodological Answer : Discrepancies often arise from interspecies metabolic differences. Researchers should conduct parallel in vitro (hepatocyte cultures) and in vivo (rodent models) studies with matched serum and liver sampling to correlate toxicokinetics. Isotopic labeling (¹⁴C or ¹⁹F NMR tracking) clarifies metabolic pathways, while transcriptomic profiling identifies species-specific biomarkers (e.g., PPARα activation). Cross-validation with human cell lines (e.g., HepG2) reduces extrapolation errors .

Q. What role do stereoelectronic effects play in the reactivity of this compound in organofluorine synthesis?

- Methodological Answer : The strong electron-withdrawing effect of the perfluoro-tert-butyl group enhances the electrophilicity of the sulfenyl chloride, facilitating nucleophilic substitution. Computational studies (DFT or MD simulations) reveal hyperconjugative interactions between C-F σ* orbitals and the S-Cl bond, lowering activation energy for reactions with thiols or amines. Experimental validation via kinetic isotope effects (KIEs) and X-ray crystallography confirms transition-state stabilization .

Q. What methodologies address challenges in detecting trace-level this compound in complex matrices?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates analytes from aqueous samples. Derivatization with pentafluorobenzyl bromide enhances GC-ECD sensitivity, while isotope dilution using ¹³C-labeled internal standards improves LC-MS/MS accuracy. Non-targeted screening via high-resolution mass spectrometry (HRMS) with fragmentation libraries (e.g., NIST) identifies unknown transformation products .

Q. Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the thermal stability of this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) quantify decomposition temperatures. Accelerated rate calorimetry (ARC) identifies exothermic peaks indicative of autocatalytic degradation. Cross-referencing with computational thermochemistry (e.g., Gaussian software) reconciles experimental and theoretical data. Peer validation through round-robin testing across independent labs ensures reproducibility .

Q. Experimental Design Considerations

Q. What controls are critical when studying the biological interactions of this compound in vitro?

- Methodological Answer : Include solvent controls (e.g., DMSO) to account for carrier effects and use fluorinated analogs (e.g., perfluorooctanesulfonyl chloride) as positive controls for toxicity benchmarks. Serum protein binding assays (e.g., equilibrium dialysis) quantify free vs. bound fractions, while sham-exposed cell cultures control for nonspecific oxidative stress. Dose-response curves should span environmentally relevant concentrations (ng/L to µg/L) .

Properties

Molecular Formula |

C4ClF9S |

|---|---|

Molecular Weight |

286.55 g/mol |

IUPAC Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] thiohypochlorite |

InChI |

InChI=1S/C4ClF9S/c5-15-1(2(6,7)8,3(9,10)11)4(12,13)14 |

InChI Key |

HAXWYDQKSDDQCS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)SCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.